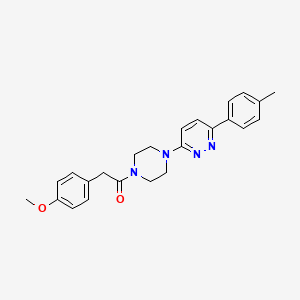![molecular formula C28H29N3O2 B2977692 4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one CAS No. 912897-33-7](/img/structure/B2977692.png)
4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzimidazole ring, a pyrrolidinone ring, and a phenoxy group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The benzimidazole and pyrrolidinone rings in the compound are aromatic and heterocyclic, meaning they contain atoms other than carbon in the ring (nitrogen in this case). These structures often contribute to the stability and reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the heteroatoms (nitrogen, oxygen) or at the carbon atoms adjacent to these heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar groups (like the carbonyl group in the pyrrolidinone ring) could make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study discussed the synthesis and spectra of similar compounds, providing insights into their molecular structures through X-ray diffraction studies. This kind of research is crucial for understanding the chemical and physical properties of such compounds (Elguero et al., 1976).
Material Science and Polymer Research
- Another research area involves the synthesis and characterization of novel polyimides derived from related compounds. These studies focus on creating new materials with potential applications in various industries, including electronics and coatings (Wang et al., 2006).
Photophysical Properties
- The photophysical properties of related hemicyanine dyes have been studied, which are relevant in the field of photochemistry and could have applications in developing new photonic materials and sensors (Seth et al., 2009).
Organic Chemistry and Drug Synthesis
- Some research has been conducted on the synthesis of benzoyl benzimidazole derivatives, which are structurally similar. These studies contribute to the field of organic synthesis and drug development (Hai-wei, 2013).
Analytical Chemistry
- Studies in analytical chemistry have looked into the polarographic study of alkyl imidazolyl sulfoxides and sulfides, exploring the electrochemical properties of these compounds, which can be essential for developing analytical methods and sensors (Johansson & Wendsjö, 1983).
Molecular Docking and Biological Screening
- Molecular docking and in vitro screening of novel compounds, including triazolopyridine and pyridine–pyrazole hybrid derivatives, have been performed. Such studies are significant in drug discovery and molecular biology (Flefel et al., 2018).
Novel Organic Compounds for Technological Applications
- Research on new organic binary solids with phenolic coformers for NLO (Nonlinear Optical) applications indicates the potential use of such compounds in advanced optical technologies (Draguta et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds with benzimidazole moieties have been found to target ftsz, a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
In the case of FtsZ, this could potentially disrupt bacterial cell division .
Biochemical Pathways
Disruption of this pathway could lead to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been found to be efficient over a large range of polymers and small molecule derivatives, and are generally considered to be air stable .
Result of Action
Based on the potential target of ftsz, the compound could potentially inhibit bacterial cell division, leading to a decrease in bacterial growth .
Action Environment
Similar compounds have been found to be soluble in established processing solvents and are generally considered to be air stable .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19-8-6-10-23(16-19)31-18-22(17-27(31)32)28-29-24-11-4-5-12-25(24)30(28)14-15-33-26-13-7-9-20(2)21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUORYHPPZDWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)





![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)



![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)